Application: 4-Tert-butyl-3-chlorobenzoic acid is used in the formation of supramolecular assemblies.
Method: Organic acids (3-chlorobenzoic acid and 4-chlorobenzoic acid) were treated with 4-amino-2-chloropyridine and 2-amino-4-chloropyridine as coformers for cocrystallization.
Results: The position of the Cl-substituent on the phenyl ring was explored with respect to proton transfer between acid/base pairs, and its role in supramolecular chemistry is discussed in detail. The prepared compounds were examined for their biological activities against selected Gram-positive and Gram-negative bacterial strains and were also tested as antioxidant agents (DPPH free radical scavenging).
Application: 4-Tert-butyl-3-chlorobenzoic acid, like other carboxylic acids, can be used in acid-base extraction procedures.
Method: The residual carboxylic acid can be removed from the desired ester product using an acid-base extraction in a separatory funnel.
4-Tert-butyl-3-chlorobenzoic acid is an aromatic carboxylic acid characterized by the presence of a tert-butyl group at the 4-position and a chlorine atom at the 3-position of the benzoic acid structure. Its molecular formula is , and it has a molar mass of approximately 212.67 g/mol . This compound exhibits properties typical of chlorobenzoic acids, including potential applications in organic synthesis and medicinal chemistry.
There is no current information available on the specific mechanism of action of 4-tert-butyl-3-chlorobenzoic acid in biological systems.
These reactions are significant for synthesizing more complex organic molecules and intermediates in pharmaceutical applications .
Various methods have been reported for synthesizing 4-tert-butyl-3-chlorobenzoic acid:
These methods highlight the versatility in synthesizing this compound from various precursors.
4-Tert-butyl-3-chlorobenzoic acid finds applications in several fields:
Interaction studies involving 4-tert-butyl-3-chlorobenzoic acid primarily focus on its reactivity with nucleophiles and electrophiles. These studies help identify how this compound can participate in various chemical transformations, which is crucial for designing new synthetic routes in medicinal chemistry.
Additionally, there is ongoing research into its interactions with biological targets to assess its pharmacological potential .
Several compounds share structural similarities with 4-tert-butyl-3-chlorobenzoic acid. Here are a few notable examples:
Compound Name | Structural Features | Unique Properties |
---|---|---|
3-Chlorobenzoic Acid | Chlorine at the 3-position | More acidic due to lack of tert-butyl group |
4-Chlorobenzoic Acid | Chlorine at the 4-position | Commonly used as a reagent |
2-Tert-butyl-5-chlorobenzoic Acid | Tert-butyl at the 2-position, chlorine at the 5-position | Different sterics affecting reactivity |
The unique combination of a tert-butyl group and a chlorine atom in specific positions distinguishes 4-tert-butyl-3-chlorobenzoic acid from these similar compounds, influencing its reactivity and potential applications in organic synthesis and medicinal chemistry .